N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
CAS No.: 791786-23-7
Cat. No.: VC21404520
Molecular Formula: C23H19NO4S
Molecular Weight: 405.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791786-23-7 |
|---|---|
| Molecular Formula | C23H19NO4S |
| Molecular Weight | 405.5g/mol |
| IUPAC Name | 9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide |
| Standard InChI | InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 |
| Standard InChI Key | NMOBFGQRFZOETM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Introduction
Chemical Structure and Properties
Structural Characterization
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide consists of an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) with a sulfonamide functional group at the 2-position. The sulfonamide nitrogen is substituted with a mesityl group (2,4,6-trimethylphenyl). This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and biological processes.
The molecule contains several key structural features:
-
A tricyclic anthraquinone scaffold with two carbonyl groups at positions 9 and 10
-
A sulfonamide linkage (-SO₂NH-) at position 2
-
A mesityl group with three methyl substituents attached to the sulfonamide nitrogen
Physical and Chemical Properties
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is expected to exhibit properties characteristic of both anthraquinone and sulfonamide compounds. The presence of the anthraquinone moiety suggests that this compound would appear as a yellow to red-orange crystalline solid, typical of anthraquinone derivatives. The combination of aromatic rings and carbonyl groups contributes to its likely planar structure and potential for π-π stacking interactions.
Table 1: Predicted Physical Properties of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | 419.48 g/mol | Calculated from chemical formula C₂₃H₁₉NO₄S |
| Physical State | Crystalline solid | Based on similar anthraquinone derivatives |
| Color | Yellow to red-orange | Characteristic of anthraquinone chromophore |
| Solubility | Poor in water; Soluble in organic solvents | Based on lipophilic nature of structure |
| Melting Point | 230-250°C (estimated) | Comparable to related sulfonamides |
| LogP | 4.2-4.8 (estimated) | Based on structural components |
Spectroscopic Properties
The spectroscopic profile of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide would be expected to show characteristic features in various analytical techniques:
In IR spectroscopy, distinctive absorption bands would be expected for:
-
N-H stretching of the sulfonamide group (3200-3300 cm⁻¹)
-
C=O stretching of the anthraquinone (1670-1680 cm⁻¹)
-
Asymmetric and symmetric stretching of the SO₂ group (1330-1370 cm⁻¹ and 1140-1170 cm⁻¹)
-
Aromatic C=C stretching (1450-1600 cm⁻¹)
Synthesis Pathways
Sulfonation-Chlorination-Amination Sequence
A common approach would involve:
-
Sulfonation of anthraquinone using concentrated sulfuric acid or chlorosulfonic acid to form 2-anthraquinonesulfonic acid
-
Conversion to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
-
Reaction with mesitylamine in the presence of a base to form the target sulfonamide
Direct C-H Functionalization
Recent advances in C-H activation chemistry might enable more direct approaches to functionalize the 2-position of anthraquinone, potentially offering more efficient synthetic routes.
Reaction Conditions
Table 2: Proposed Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0-5°C, 2-4 hours | 70-85% |
| Sulfonyl Chloride Formation | Thionyl chloride, DMF (cat.) | Reflux, 3-4 hours | 80-90% |
| Sulfonamide Formation | Mesitylamine, TEA, DCM | 0°C to rt, 12 hours | 65-75% |
Structure-Activity Relationship Analysis
Functional Group Contributions
The biological and chemical properties of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide would be influenced by its constituent functional groups:
Table 3: Structure-Activity Relationship Analysis of Key Functional Groups
| Functional Group | Potential Contribution to Activity | Possible Modification Strategies |
|---|---|---|
| Anthraquinone Core | DNA intercalation, ROS generation, chromophore properties | Substitution patterns, reduction state alterations |
| Sulfonamide Group | H-bonding, enzyme binding, acidity | N-substitution variations, SO₂ modifications |
| Mesityl Group | Lipophilicity, steric bulk, metabolic stability | Alternative aromatic or aliphatic substituents |
| Carbonyl Groups | H-bond acceptors, electrophilic centers | Reduction, thiocarbonyl substitution |
Comparative Analysis with Related Compounds
While specific data on N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is limited, insights can be drawn from related compounds:
Anthraquinone-based sulfonamides have been explored as potential therapeutic agents targeting various biological processes. The precise positioning of the sulfonamide group on the anthraquinone scaffold can significantly impact biological activity and selectivity profiles. Position 2 substitution, as in the title compound, might offer a distinct biological profile compared to substitutions at other positions.
Spectroscopic Analysis and Characterization
NMR Spectroscopy
The proton NMR spectrum of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide would exhibit characteristic signals:
-
Aromatic protons of the anthraquinone core (7.5-8.5 ppm)
-
Aromatic protons of the mesityl group (6.8-7.0 ppm)
-
Methyl protons of the mesityl group (2.0-2.5 ppm)
-
Sulfonamide N-H proton (8.5-9.5 ppm)
The carbon-13 NMR would show distinctive resonances for:
-
Carbonyl carbons (180-185 ppm)
-
Aromatic carbons (120-140 ppm)
-
Methyl carbons (18-22 ppm)
Mass Spectrometry
The mass spectrometric analysis would likely show:
-
Molecular ion peak at m/z 419 [M]⁺
-
Fragmentation patterns involving loss of the mesityl group
-
Cleavage of the sulfonamide bond
| Target Class | Specific Targets | Relevance to Disease |
|---|---|---|
| Proteases | Cysteine proteases, MALT1 | Cancer, inflammation, autoimmune diseases |
| DNA-binding proteins | Topoisomerases, helicases | Cancer, viral infections |
| Kinases | Receptor and non-receptor tyrosine kinases | Cancer, inflammatory disorders |
| Transcription factors | NF-κB pathway components | Immune disorders, cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume